molecular formula C17H27N3O3 B2471844 N1-(tert-butyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953181-15-2

N1-(tert-butyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2471844
CAS RN: 953181-15-2
M. Wt: 321.421
InChI Key: VUZSDLNYJHQOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(tert-butyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFP is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Catalytic Activity Enhancement

N1-(tert-butyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, through its derivatives, plays a significant role in enhancing the catalytic activity in copper-catalyzed coupling reactions. N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low catalyst loadings and temperatures, showcasing the compound's utility in synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Synthesis of Kinase Inhibitors

Another application of this compound is in the synthesis of kinase inhibitors, which are pivotal in the treatment of various diseases such as rheumatoid arthritis and psoriasis. A novel synthesis approach involving a tandem Heck-lactamization, N-oxidation, and a highly chemoselective Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide was developed. This method highlights the compound's role in facilitating the preparation of complex molecules potentially useful in drug development (Chung et al., 2006).

Development of Biomass-Derived Products

The compound also finds application in the efficient and selective oxidation of biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF), a process catalyzed by copper salts. This process, utilizing molecular oxygen as the oxidant, demonstrates the compound's potential in green chemistry and the development of sustainable chemical processes (Tong, Sun, Bai, & Li, 2014).

Neuroinflammation Imaging

Additionally, derivatives of this compound have been explored for their potential in PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application highlights the compound's relevance in neuroinflammation research, offering a noninvasive tool for studying reactive microglia and their role in various neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

N'-tert-butyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-17(2,3)19-16(22)15(21)18-11-13-6-8-20(9-7-13)12-14-5-4-10-23-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZSDLNYJHQOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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